3-(3,4-DICHLOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA
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Description
3-(3,4-DICHLOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA is a useful research compound. Its molecular formula is C25H23Cl2N3O3 and its molecular weight is 484.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Quinazoline Derivatives : A study described the synthesis of new quinazoline derivatives with antimicrobial activities, showcasing the chemical versatility and potential pharmaceutical applications of compounds with similar structures (Patel & Shaikh, 2011).
- Isoquinoline Derivatives : Research into isoquinoline derivatives, including synthesis and evaluation of their antimicrobial activities, highlights the potential of these compounds in developing new therapeutic agents (Chrzanowska et al., 1987).
- BRAFV600E Inhibitors : Aryl phenyl ureas with quinazolinoxy substituents were identified as potent inhibitors of BRAF kinase, suggesting potential applications in cancer therapy (Holladay et al., 2011).
Biological and Pharmacological Activities
- Anticancer Agents : Synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents demonstrated significant antiproliferative effects on various cancer cell lines, indicating the therapeutic potential of similar compounds (Feng et al., 2020).
- DNA-Binding Studies : N-alkylanilinoquinazoline derivatives were synthesized and evaluated for their DNA-binding properties, suggesting applications in targeting specific DNA sequences for therapeutic purposes (Garofalo et al., 2010).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-5-17(6-4-15)29-25(31)30-18-7-8-20(26)21(27)13-18/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORICEJAXMNMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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